molecular formula C10H12BrNO2 B3308309 Ethyl 3-(3-bromopyridin-2-yl)propanoate CAS No. 937643-93-1

Ethyl 3-(3-bromopyridin-2-yl)propanoate

Cat. No.: B3308309
CAS No.: 937643-93-1
M. Wt: 258.11 g/mol
InChI Key: RRMHLRJXJCVYQT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromopyridin-2-yl)propanoate is a heterocyclic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is a derivative of pyridine, featuring a bromine atom at the 3-position of the pyridine ring and an ethyl ester group at the 3-position of the propanoate chain. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-bromopyridin-2-yl)propanoate can be synthesized through several synthetic routes. One common method involves the bromination of 3-pyridinepropanoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step is carried out using a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromopyridin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, chromium trioxide), solvents (water, acetic acid).

Major Products Formed

Scientific Research Applications

Ethyl 3-(3-bromopyridin-2-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromopyridin-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various biochemical pathways, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 3-(3-bromopyridin-2-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-bromophenyl)propanoate: Similar structure but with a bromine atom on a phenyl ring instead of a pyridine ring.

    Ethyl 3-(2-bromopyridin-3-yl)propanoate: Similar structure but with the bromine atom at a different position on the pyridine ring.

    Ethyl 3-(3-chloropyridin-2-yl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom .

Properties

IUPAC Name

ethyl 3-(3-bromopyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHLRJXJCVYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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